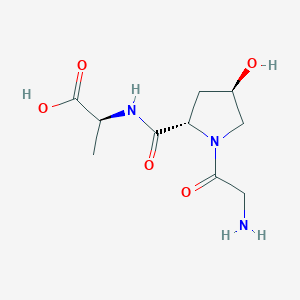

H-Gly-hyp-ala-OH

Description

Contextualization of Tripeptide Chemistry and the Significance of H-Gly-hyp-ala-OH

Triptides are oligopeptides composed of three amino acid residues linked by two peptide bonds. In peptide science, they represent a fundamental class of molecules that are both small enough for precise chemical synthesis and analysis, yet complex enough to exhibit significant biological activity and structural motifs. They serve as crucial building blocks of proteins and can also function as standalone signaling molecules or metabolic intermediates.

Within this context, the tripeptide H-Gly-hyp-ala-OH, also known as Glycyl-L-hydroxyprolyl-L-alanine, is a molecule of significant interest. It is a characteristic fragment derived from the hydrolysis of collagen, the most abundant protein in mammals. medchemexpress.comtandfonline.com Its structure consists of glycine (B1666218), hydroxyproline (B1673980), and alanine (B10760859) residues. The presence of the uncommon amino acid hydroxyproline, a post-translational modification of proline, imparts unique structural properties to this tripeptide. frontiersin.orgwikipedia.org As a component of collagen, it is part of the repeating sequence motifs that are essential for collagen's unique triple-helix structure. tandfonline.com Research into H-Gly-hyp-ala-OH and similar collagen-derived peptides is driven by their potential biological relevance and their role as markers for collagen metabolism. researchgate.netnih.gov

Table 1: Chemical Properties of H-Gly-hyp-ala-OH

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)propanoic acid |

| Molecular Formula | C12H19N3O5 |

| Molecular Weight | 285.30 g/mol peptanova.de |

| CAS Number | 62147-09-5 nextpeptide.comcreative-peptides.com |

| Canonical SMILES | CC@@HNC(=O)[C@@H]1CC@HO |

The Role of Hydroxyproline in Peptide Conformation and Stability

Hydroxyproline (Hyp), primarily 4-hydroxyproline, is a non-proteinogenic amino acid that is formed through the post-translational hydroxylation of proline residues within a polypeptide chain. frontiersin.orgwikipedia.org This modification is critical in peptide chemistry, exerting profound influence over the conformation and stability of the resulting peptide. The presence of the hydroxyl (-OH) group on the pyrrolidine (B122466) ring of proline provides subtle electronic control, which helps to fine-tune the bond angles and the orientation of the peptide backbone. acs.org

One of the most significant roles of hydroxyproline is its impact on the cis-trans isomerization of the X-Pro (or X-Hyp) peptide bond. The pyrrolidine ring's conformation influences this equilibrium. acs.org For instance, the introduction of a trans-4-hydroxy substituent significantly stabilizes the trans conformation of the peptide bond. acs.org This stereoelectronic effect is crucial for establishing defined secondary structures.

In the context of collagen, hydroxyproline is indispensable for the stability of the iconic triple helix. wikipedia.orgnih.gov The hydroxyl groups of hydroxyproline residues are crucial for the formation of a highly ordered hydration structure, creating repetitive patterns of water bridges that link oxygen atoms both within and between peptide chains. nih.gov This semi-clathrate-like water network buttresses the triple-helical conformation, highlighting the deeply intertwined roles of hydroxyproline and hydration in stabilizing collagen's structure. nih.gov While originally thought to be due to direct hydrogen bonds, it is now understood that the stability increase is primarily through these stereoelectronic effects, with hydration playing a key supporting role. wikipedia.orgnih.gov

Occurrence and Functional Implications of Glycine-Hydroxyproline-Alanine Motifs in Biological Systems

The Glycine-Hydroxyproline-Alanine (Gly-Hyp-Ala) sequence is a naturally occurring motif found predominantly within the primary structure of collagen. tandfonline.com The polypeptide chains of collagen molecules are famously composed of numerous repeats of a tripeptide unit, Gly-X-Y, where X and Y are frequently the imino acids proline and hydroxyproline. tandfonline.comwikipedia.org While the Gly-Pro-Hyp sequence is the most represented tripeptide unit in collagen, other tripeptides such as Gly-Ala-Hyp and Gly-Pro-Ala are also significant components. tandfonline.com These sequences are generated when collagen from sources like pig skin, cattle skin, or fish scales is hydrolyzed by enzymes such as collagenase. tandfonline.com

The primary functional implication of the Gly-Hyp-Ala motif is its contribution to the structural integrity of the collagen triple helix. Glycine, being the smallest amino acid, is required in every third position to allow the polypeptide chains to pack tightly together. metabolon.com The hydroxyproline residue, as detailed previously, provides conformational stability. wikipedia.orgnih.gov

Beyond its structural role, research has explored other potential biological functions of collagen-derived tripeptides. For example, studies have investigated the inhibitory effects of tripeptides on enzymes like dipeptidylpeptidase-IV (DPP-IV), with Gly-Ala-Hyp being one of the peptides studied for its kinetic properties in this context. tandfonline.com Furthermore, pharmacokinetic studies have confirmed that tripeptides like Gly-Ala-Hyp can be absorbed and transported into the plasma after oral administration, suggesting they may have systemic effects. researchgate.net

Current Research Landscape and Emerging Academic Challenges for H-Gly-hyp-ala-OH Investigations

The current research landscape for H-Gly-hyp-ala-OH and related collagen-derived tripeptides is focused on several key areas. A significant effort is being directed towards advanced analytical chemistry, particularly the development of robust methods for their detection and quantification. Researchers are using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to create comprehensive profiles of Gly-Pro-Yaa and Gly-Hyp-Yaa tripeptides in commercial collagen hydrolysate products. nih.gov This is crucial for quality control and for understanding the composition of these complex mixtures.

Another active area of investigation is pharmacokinetics. Studies in animal models are tracing the absorption, distribution, and metabolism of orally administered tripeptides, including Gly-Ala-Hyp, to understand their bioavailability and to confirm their transport into the systemic circulation in their intact form. researchgate.net

Research also delves into the chemical reactivity of these peptides. For instance, studies have shown that heating X-Hyp-Gly type tripeptides can efficiently convert them into cyclic dipeptides, a reaction that occurs much more readily than from their corresponding dipeptides. acs.orgresearchgate.net This highlights the unique chemical properties conferred by the hydroxyproline-containing sequence and is relevant for food processing and peptide stability.

An emerging academic challenge is the comprehensive characterization and standardization of commercial collagen peptide products. nih.gov Due to the variability in collagen sources and hydrolysis methods, the exact composition of these products can differ significantly. Developing reliable analytical methods to screen for and semi-quantify a broad range of tripeptides, including H-Gly-hyp-ala-OH, is a key challenge to better link specific peptide compositions to biological outcomes. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Glycyl-L-hydroxyprolyl-L-alanine | H-Gly-hyp-ala-OH |

| Glycine | Gly |

| Alanine | Ala |

| Proline | Pro |

| Hydroxyproline | Hyp |

| Glycyl-prolyl-hydroxyproline | Gly-Pro-Hyp |

| Glycyl-prolyl-alanine | Gly-Pro-Ala |

| Dipeptidylpeptidase-IV | DPP-IV |

| Cyclic(Glycyl-prolyl) | cyclo(Gly-Pro) |

| Cyclic(Alanyl-hydroxyprolyl) | cyclo(Ala-Hyp) |

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O5 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C10H17N3O5/c1-5(10(17)18)12-9(16)7-2-6(14)4-13(7)8(15)3-11/h5-7,14H,2-4,11H2,1H3,(H,12,16)(H,17,18)/t5-,6+,7-/m0/s1 |

InChI Key |

IYMJGOPMNWSYKR-XVMARJQXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for H Gly Hyp Ala Oh and Analogous Tripeptides

Chemical Synthesis Approaches

Chemical synthesis of peptides like H-Gly-hyp-ala-OH is a well-established field, primarily dominated by solid-phase and solution-phase techniques. nih.gov These methods rely on the stepwise addition of amino acids to a growing peptide chain, a process that requires careful protection of reactive functional groups to prevent unwanted side reactions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide synthesis. peptide.com This technique involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of N-terminally protected amino acids. nih.govthermofisher.com The use of excess reagents drives the coupling reactions to completion, and purification is simplified as byproducts and excess reagents are washed away after each step. nih.gov

For the synthesis of H-Gly-hyp-ala-OH, the alanine (B10760859) residue would first be attached to a suitable resin. The synthesis would then proceed by deprotecting the N-terminus of the resin-bound alanine, followed by coupling with N-protected hydroxyproline (B1673980). This cycle of deprotection and coupling is repeated with N-protected glycine (B1666218). Finally, the completed tripeptide is cleaved from the resin support. nih.gov

The most common SPPS strategies utilize either the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups for the α-amino group. thermofisher.comlibretexts.org The Fmoc group is base-labile and is typically removed with piperidine, while the Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA). thermofisher.compeptide.com Side-chain protecting groups, often based on tert-butyl (tBu) or benzyl (B1604629) (Bzl) groups, are considered "permanent" as they are stable throughout the synthesis and are removed during the final cleavage from the resin. thermofisher.com The choice between Fmoc and Boc strategies depends on the peptide sequence and desired final product. The Fmoc/tBu combination is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy. iris-biotech.debachem.com

A general SPPS cycle involves the following steps:

Attachment of the C-terminal amino acid (Alanine) to the resin.

Removal of the N-terminal protecting group (e.g., Fmoc).

Coupling of the next amino acid (Hydroxyproline), which is N-terminally protected.

Repetition of the deprotection and coupling steps for the subsequent amino acid (Glycine).

Cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis predates SPPS and remains a valuable method, particularly for large-scale synthesis or for peptides that are difficult to produce via solid-phase methods. nih.gov In this approach, the peptide is synthesized in a homogenous solution, and purification of intermediates is often required after each coupling step. bachem.com

The synthesis of H-Gly-hyp-ala-OH in solution would involve the coupling of protected amino acid fragments. For instance, a protected dipeptide like Boc-Gly-Hyp-OH could be coupled with an alanine ester. The protecting groups are then removed to yield the final tripeptide. This method allows for the purification and characterization of intermediate fragments, which can lead to a highly pure final product. bachem.com

Solution-phase synthesis can be performed sequentially, adding one amino acid at a time, or through fragment condensation, where shorter peptide fragments are combined. google.com The choice of protecting groups is crucial to ensure that only the desired peptide bond is formed. ekb.eg

Optimization of Protecting Group Chemistries and Coupling Protocols

The success of both SPPS and solution-phase synthesis hinges on the appropriate selection of protecting groups and coupling reagents. iris-biotech.de Protecting groups prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. nih.govthermofisher.com The hydroxyl group of hydroxyproline, for example, is often protected with a tert-butyl (tBu) group during synthesis to prevent acylation. drivehq.comrsc.org

Common N-terminal protecting groups include Boc and Fmoc. libretexts.org Carboxyl groups are often protected as methyl or benzyl esters. libretexts.org The compatibility of these protecting groups is essential, allowing for selective removal at different stages of the synthesis. iris-biotech.de

Table 1: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) peptide.com |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) thermofisher.com |

| Hydroxyl (Hyp) | tert-Butyl | tBu | Acidic (e.g., TFA) |

| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis, strong acid |

Coupling reagents are used to activate the carboxyl group of an amino acid, facilitating the formation of a peptide bond. jpt.com A variety of coupling reagents are available, each with its own advantages and limitations. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. iris-biotech.dejpt.com Phosphonium and uronium salts, such as PyBOP and HATU, are highly efficient coupling reagents, particularly for difficult sequences. jpt.com

Optimization of coupling protocols may involve strategies like "double coupling," where the coupling reaction is repeated to ensure complete reaction, which can be particularly useful for sterically hindered amino acids. biotage.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC iris-biotech.de | Effective and simple, but can cause racemization. jpt.com |

| Phosphonium Salts | BOP, PyBOP jpt.com | High coupling efficiency, low racemization risk. jpt.com |

Enzymatic and Biocatalytic Routes for H-Gly-hyp-ala-OH Production

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. frontiersin.org Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under controlled conditions. nih.gov This approach is highly stereospecific and often avoids the need for side-chain protection. nih.gov

The synthesis can be either kinetically or thermodynamically controlled. nih.gov In kinetically controlled synthesis, an activated acyl donor (like an ester) is used, and the enzyme catalyzes the transfer of the acyl group to an amino acid or peptide nucleophile. researchgate.net This method is generally faster and gives higher yields than the thermodynamically controlled approach. nih.gov

Various proteases, including papain, α-chymotrypsin, and trypsin, have been utilized for peptide synthesis. nih.govresearchgate.net The choice of enzyme depends on its substrate specificity. frontiersin.org To improve synthesis efficiency and stability, enzymes can be engineered through site-directed mutagenesis or immobilized on solid supports. nih.govqyaobio.com The reaction conditions, such as pH, temperature, and the use of organic co-solvents, are critical for shifting the equilibrium towards synthesis rather than hydrolysis. frontiersin.orgnih.gov For instance, performing the reaction in low-water organic solvents or in frozen aqueous systems can enhance peptide yields. nih.gov

Purification and Isolation Techniques for High Purity H-Gly-hyp-ala-OH

After synthesis, the crude peptide must be purified to remove byproducts, unreacted starting materials, and other impurities. The most common and effective method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. The peptides are then eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Peptides are separated based on their hydrophobicity. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain the final product as a powder. nih.govnih.gov

Other purification techniques that can be employed include:

Ion-exchange chromatography: Separates peptides based on their net charge. researchgate.net

Gel filtration chromatography (Size-exclusion chromatography): Separates molecules based on their size. nih.govresearchgate.net

The purity of the final H-Gly-hyp-ala-OH product is typically assessed by analytical HPLC and mass spectrometry. nih.gov

Advanced Structural and Conformational Analysis of H Gly Hyp Ala Oh

Spectroscopic Characterization for Secondary Structure Elucidation

Spectroscopic methods are invaluable for probing the conformational dynamics of peptides in solution. Techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy each provide a unique window into the secondary structure and hydrogen bonding patterns of H-Gly-Hyp-Ala-OH.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

While a specific CD spectrum for the isolated tripeptide H-Gly-Hyp-Ala-OH is not extensively documented in the literature, analysis of similar short, proline-containing peptides and unfolded polypeptides suggests that it would likely adopt a disordered or random coil conformation in aqueous solution. nih.govnih.gov This would be characterized by a CD spectrum with a single strong negative band below 200 nm. However, the presence of the rigid hydroxyproline (B1673980) residue may induce some local ordering, potentially leading to a spectrum with features intermediate between a classic random coil and a PPII helix. For instance, studies on short glutamine tracts, which also have a propensity for PPII conformations, show significant PII helical structure even in short repeats. nih.gov

| Conformation | Positive Maximum (nm) | Negative Maximum (nm) | Reference |

|---|---|---|---|

| Polyproline II (PPII) Helix | ~228 | ~204-206 | researchgate.net |

| Random Coil | None | <200 | nih.gov |

| Triple Helix | ~225 | ~197-205 | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure and dynamics of peptides in solution. For H-Gly-Hyp-Ala-OH, NMR can determine the conformation around the peptide bonds and the puckering of the hydroxyproline ring.

A study of the related tetrapeptide Gly-Gly-Hyp-Ala, described as a typical random-coil sequence, provides a strong basis for the expected NMR parameters of H-Gly-Hyp-Ala-OH. nih.gov The chemical shifts of the α-protons (Hα) and amide protons (NH) are particularly sensitive to the local electronic environment and thus to the peptide's conformation. In a random-coil state, these values tend to be close to the standard values for the individual amino acid residues.

The cis-trans isomerization of the Gly-Hyp peptide bond is a key conformational feature that can be monitored by NMR. The presence of two distinct sets of resonances for the residues flanking the Hyp would indicate a slow exchange between the cis and trans conformers on the NMR timescale. The phosphate (B84403) group in phosphorylated Gly-Gly-Hyp-Ala has been shown to significantly influence this isomerization, suggesting that modifications to the hydroxyproline side chain can impact the local backbone conformation. nih.gov

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be essential for a complete structural elucidation. NOESY spectra, in particular, reveal through-space proximities between protons, allowing for the determination of the peptide's three-dimensional fold. For example, in longer collagen-like peptides, specific interchain NOEs are characteristic of a triple-helical structure. nih.gov For H-Gly-Hyp-Ala-OH, the absence of such long-range NOEs would confirm a more flexible, non-helical conformation.

| Peptide | Residue | Proton | Observed Chemical Shift (ppm) - Approximate Range | Reference |

|---|---|---|---|---|

| Gly-Gly-X-Ala (Random Coil Model) | Gly | αH | 3.9 - 4.1 | researchgate.net |

| Hyp | αH | 4.4 - 4.6 | researchgate.net | |

| Ala | αH | 4.2 - 4.4 | researchgate.net | |

| (Pro-Hyp-Gly)10 (Triple Helix) | Gly | αH | Upfield shift from non-helical form | nih.gov |

| Pro/Hyp | δH/Resonances | Largely unchanged or slight upfield shift | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Backbone Conformation and Hydrogen Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive probe of peptide secondary structure, particularly through the analysis of the amide vibrational bands. The Amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is highly informative.

For H-Gly-Hyp-Ala-OH, the position of the Amide I band can distinguish between different conformations. A predominantly polyproline II helical conformation, as seen in Fmoc-Gly-Pro-Hyp crystals, exhibits an Amide I band around 1650 cm⁻¹. nih.govacs.org In contrast, longer collagen-like peptides in a triple-helical state show a more complex Amide I region with maxima near 1629, 1645, and 1667 cm⁻¹. nih.gov If H-Gly-Hyp-Ala-OH were to adopt a more disordered or random-coil structure, its Amide I band would be expected to appear as a broad peak centered around 1640-1655 cm⁻¹. The presence of a β-turn, a common feature in short peptides, would be indicated by a component around 1660-1680 cm⁻¹.

The Amide II band (1510–1580 cm⁻¹) and Amide III band (1220–1320 cm⁻¹) provide complementary information. The analysis of these bands, in conjunction with the Amide I band, allows for a more detailed picture of the peptide's backbone conformation and the strength and nature of its hydrogen bonds.

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Reference |

|---|---|---|---|

| Polyproline II Helix | ~1650 | Not typically prominent | nih.govacs.org |

| Triple Helix | ~1629, 1645, 1667 | ~1545 | nih.gov |

| Random Coil | ~1640-1655 (broad) | ~1535 | nih.gov |

| β-Sheet | ~1620-1640 (strong), ~1680-1700 (weak) | ~1510-1530 | nih.gov |

Crystallographic Studies of H-Gly-Hyp-Ala-OH and Related Peptides

While obtaining a single crystal of a small, flexible peptide like H-Gly-Hyp-Ala-OH is challenging, X-ray crystallography of related peptides provides invaluable atomic-level details about preferred conformations, bond lengths, angles, and intermolecular interactions in the solid state.

X-ray Diffraction for Atomic-Level Structure Determination

X-ray diffraction analysis of single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. Although a crystal structure for H-Gly-Hyp-Ala-OH is not available, the structures of longer collagen-like peptides and peptides containing Gly-Hyp-Ala sequences within them offer significant insights. researchgate.netresearchgate.net

Analysis of Crystal Packing and Intermolecular Hydrogen Bond Networks

The way peptide molecules pack together in a crystal lattice is determined by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal structures of collagen-like peptides, extensive hydrogen bonding networks are observed, both within the triple helix (intrachain and interchain) and between adjacent triple helices. researchgate.netresearchgate.net

Water molecules often play a crucial role in mediating these interactions, forming water-bridged hydrogen bonds that stabilize the crystal packing. The hydroxyl group of the hydroxyproline residue is a key participant in these hydrogen-bonding networks, often forming hydrogen bonds with backbone carbonyl groups or with water molecules. nih.gov The analysis of these networks in related crystalline peptides allows for a detailed understanding of the forces that govern the self-assembly of these molecules in the solid state. For a small peptide like H-Gly-Hyp-Ala-OH, it would be expected to form a dense network of hydrogen bonds involving its free N- and C-termini, the amide backbone, and the hydroxyl group of the Hyp residue, leading to a stable crystalline lattice.

Compound Names

| Abbreviation | Full Name |

|---|---|

| H-Gly-Hyp-Ala-OH | Glycyl-hydroxyprolyl-alanine |

| Gly | Glycine (B1666218) |

| Hyp | Hydroxyproline |

| Ala | Alanine (B10760859) |

| Pro | Proline |

| Fmoc | Fluorenylmethyloxycarbonyl |

Conformational Dynamics and Stability of H-Gly-hyp-ala-OH

The tripeptide H-Gly-hyp-ala-OH, a non-standard sequence in the context of typical collagen repeats, presents a unique case for conformational analysis. Its dynamics and stability are best understood by examining its components within the established framework of collagen-mimetic peptides (CMPs), where the repeating (Gly-X-Y)n sequence is paramount for forming the characteristic triple helix structure. mdpi.comrsc.org While the single tripeptide unit itself is too short to form a stable triple helix, the influence of its sequence on the conformational properties of a larger polypeptide chain is significant. nih.gov

Investigation of Triple Helix Formation and Stability in Collagen-Mimetic Contexts

The formation of a stable collagen triple helix requires multiple repeating Gly-X-Y triplets, which allows three polypeptide chains to intertwine in a right-handed supercoil. mdpi.comsci-hub.se The stability of this structure is highly dependent on the amino acids in the X and Y positions. nih.gov Studies on collagen-like peptides have established that sequences of (Gly-Pro-Hyp)n are highly effective at forming stable triple helices without the need for artificial cross-links, provided the chain is long enough (typically n > 6). nih.gov The thermal stability, measured by the melting temperature (Tm), increases with the number of tripeptide repeats. nih.gov

The introduction of other amino acids, such as Alanine (Ala), into the canonical Gly-Pro-Hyp sequence alters the stability of the triple helix. In the context of H-Gly-hyp-ala-OH, Hyp is in the X position and Ala is in the Y position. Research on host-guest peptides, where a specific triplet is inserted into a stable (Gly-Pro-Hyp)n framework, provides insight into the stability contribution of individual sequences. Generally, placing Hyp in the X position is destabilizing compared to its preferred Y position. nih.gov The peptide (4(R)-Hyp-Pro-Gly)10, for instance, does not form a triple helix, whereas (Pro-Hyp-Gly)10 is very stable. nih.govias.ac.in However, certain residues in the Y position can rescue the triple-helical conformation when Hyp is in the X position. nih.gov

A Glycine to Alanine substitution within a repeating Gly-Pro-Hyp sequence creates a local disruption. ias.ac.innih.gov X-ray crystallography of a (Pro-Hyp-Gly)4-Pro-Hyp-Ala-(Pro-Hyp-Gly)5 peptide revealed a local untwisting of the triple helix at the site of the Ala substitution. ias.ac.inacs.org This substitution terminates the propagation of the triple helix from the C- to the N-terminus, resulting in a shorter and less stable helical structure. nih.gov All collagen-like peptides with various combinations in the X and Y positions, including Ala, have been shown to form triple helices, but with a wide range of melting temperatures, indicating that entropy is a dominant factor in their stability. ias.ac.in

| Collagen-Mimetic Peptide Sequence | Melting Temperature (Tm) | Reference |

|---|---|---|

| (Gly-Pro-Pro)₁₀ | ~27 °C | mdpi.comnih.gov |

| (Gly-Pro-Hyp)₆ | 10 °C | nih.gov |

| (Gly-Pro-Hyp)₈ | 47.3 °C | nih.gov |

| (Gly-Pro-Hyp)₁₀ | 68 °C | nih.gov |

| Ac-(Gly-4(R)Hyp-Thr)₁₀-NH₂ | Triple helical in water | nih.gov |

| (4(R)-Hyp-Pro-Gly)₁₀ | Does not form a triple helix | nih.gov |

Role of Hydroxyproline in Modulating Conformational Preferences and Thermal Stability

Hydroxyproline (Hyp) is a critical component for the stability of the collagen triple helix, particularly the 4(R)-hydroxyproline isomer when it occupies the Yaa position of the Gly-Xaa-Yaa triplet. nih.govatamanchemicals.comdrinkharlo.com The increased thermal stability conferred by Hyp is not primarily due to direct hydrogen bonding of its hydroxyl group to the peptide backbone within the same helix. ias.ac.in Instead, the stability arises from stereoelectronic effects and the preorganization of the pyrrolidine (B122466) ring into a Cγ-exo (up-puckering) conformation, which is favorable for the dihedral angles required in a triple helix. nih.govtamu.edu This conformational restriction reduces the entropic cost of folding.

The stabilizing effect of Hyp is starkly illustrated by comparing the thermal stability of (Gly-Pro-Hyp)n peptides with their non-hydroxlyated (Gly-Pro-Pro)n counterparts. mdpi.comnih.gov The former exhibit significantly higher melting temperatures. mdpi.comnih.gov While Hyp in the Y position is highly stabilizing, placing it in the X position, as in the Gly-Hyp-Ala sequence, is generally destabilizing. nih.govwisc.edu Studies on peptides like acetyl-(Gly-4(R)-Hyp-Yaa)10-NH2 show that the stability depends heavily on the residue in the Yaa position. nih.gov Van der Waals and dipole-dipole interactions between the Hyp in the X position and the residue in the Y position play a crucial role in determining whether a stable triple helix can form. researchgate.netrcsb.org For instance, peptides with Yaa = Threonine or Valine were found to be triple helical, while those with Alanine did not form stable helices in some contexts. nih.govrcsb.org This suggests that for the H-Gly-hyp-ala-OH sequence, incorporation into a larger peptide chain would likely result in a less stable triple helix compared to canonical sequences.

| Peptide Feature | (Gly-Pro-Pro)₁₀ | (Gly-Pro-Hyp)₁₀ | Reference |

|---|---|---|---|

| Hydroxyproline Content | None | Present in Y position | mdpi.comnih.gov |

| Melting Temperature (Tm) | ~27 °C | 68 °C | mdpi.comnih.gov |

| Relative Stability | Lower | Higher | mdpi.comnih.gov |

Hydration Patterns and Water-Mediated Interactions within the Peptide Structure

The pattern of hydration is sequence-dependent. mdpi.com Imino-rich regions, such as those containing Pro and Hyp, tend to have a less fluctuating hydration layer compared to imino-poor regions. acs.org In a standard Gly-X-Y triplet, there is a direct hydrogen bond between the Glycine amide (NH) and the carbonyl group (CO) of the residue in the X position of a neighboring chain. mdpi.comnih.gov If the X-position residue is not proline, additional water-mediated hydrogen bonds can form between the Glycine carbonyl and the X-residue amide. mdpi.comnih.gov

In sequences where the canonical structure is disrupted, such as by a Glycine to Alanine substitution, the direct inter-chain hydrogen bonds are often lost and replaced by water-mediated ones. nih.gov At the Gly→Ala substitution site, a water molecule can bridge the backbone Ala NH group and the Pro CO group of the adjacent chain. nih.gov This introduction of interstitial water highlights the dynamic role of hydration in accommodating non-canonical sequences. nih.gov For the Gly-Hyp-Ala sequence, the Hyp in the X position would present its hydroxyl group to the solvent, potentially organizing local water molecules, while the absence of an imino acid in the Y position would allow for different hydration patterns and water-mediated interactions compared to a Gly-Pro-Hyp triplet. ias.ac.inpiazza.com

| Interaction Type | Description | Sequence Context Example | Reference |

|---|---|---|---|

| Direct Inter-chain H-Bond | Backbone NH of Gly bonds directly to backbone CO of X-position residue in adjacent chain. | Standard in (Gly-Pro-Hyp)n repeats. | mdpi.comnih.gov |

| Water-Mediated H-Bond (Type 1) | Water molecule bridges the hydroxyl group of Hyp (Y-position) and other backbone groups. | Key stabilizing feature in (Gly-Pro-Hyp)n. | ias.ac.inacs.org |

| Water-Mediated H-Bond (Type 2) | Water molecule bridges backbone groups where direct H-bonds are disrupted by mutation. | Occurs at Gly→Ala substitution sites. | nih.gov |

| Water-Mediated H-Bond (Type 3) | Water molecule bridges the CO of Gly and the NH of an X-residue (when X is not Pro). | Found in imino-poor regions. | mdpi.comnih.gov |

Molecular Interactions and Recognition Mechanisms

Peptide-Membrane Interactions and Permeation Studies

The ability of a peptide to cross biological membranes is critical for its bioavailability and intracellular activity. For small peptides like H-Gly-Hyp-Ala-OH, transport across cellular barriers such as the intestinal epithelium is a key consideration. Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that the permeability of collagen peptides is often dependent on their molecular size, with smaller peptides being transported more efficiently. researchgate.net This transport can occur via the paracellular pathway, which is associated with tight junction permeability. researchgate.net

Molecular dynamics simulations have provided insights into the mechanisms of peptide-membrane interaction. mdpi.com For the related tripeptide Gly-Pro-Hyp, simulations show that it can penetrate a model lipid bilayer. mdpi.com The interaction is driven by the formation of hydrogen bonds between the peptide and the lipid molecules. mdpi.com Specifically, the glycine (B1666218) residue can form hydrogen bonds with the phosphate (B84403) and carbonyl oxygen groups of the lipid head and upper tail regions. mdpi.com The N- and C-terminal domains of the peptide can also engage in charge-charge interactions with the lipid head groups. mdpi.com These interactions can affect membrane fluidity and increase the permeability of the lipid bilayer. mdpi.com Given its similar size and the presence of hydrogen-bonding groups (carbonyls, amides, and the hydroxyl group of Hyp), H-Gly-Hyp-Ala-OH is expected to interact with and permeate cell membranes through similar mechanisms.

| Factor | Mechanism / Observation | Source |

|---|---|---|

| Molecular Size | Permeability across Caco-2 monolayers is size-dependent; smaller peptides show higher transport. | researchgate.net |

| Hydrogen Bonding | Peptide's glycine residue forms H-bonds with phosphate and carbonyl oxygens of lipids. | mdpi.com |

| Charge Interactions | N- and C-terminal domains interact with charged moieties of lipid molecules. | mdpi.com |

| Transport Pathway | The paracellular pathway, dependent on tight junction permeability, is a major route for collagen peptides. | researchgate.net |

Adsorption and Interaction with Biomineral Surfaces (e.g., Hydroxyapatite)

Hydroxyapatite (B223615) (HA) is the primary mineral component of bone and teeth, and its interaction with collagen is fundamental to the structure and properties of these tissues. Computational studies, particularly those using density functional theory (DFT), have elucidated the mechanisms by which collagen's constituent amino acids and peptide fragments adsorb onto HA surfaces. ucl.ac.uknih.gov

These studies show that amino acids like glycine, proline, and hydroxyproline (B1673980) preferentially adsorb to specific crystallographic faces of HA. nih.govmcgill.ca The interaction is largely driven by the peptide's functional groups. acs.orgacs.org The terminal carboxyl (-COO⁻) and amine (>NH₂⁺) groups contribute significantly to the adsorption, forming strong interactions with the surface calcium ions (Ca²⁺) of the HA crystal. acs.orgresearchgate.net The hydroxyl (-OH) group of hydroxyproline is particularly important, as it forms strong bonds with the HA surface and is thought to promote mineral growth. acs.orgacs.org The adsorption strength varies depending on the HA surface, with binding often being stronger on the (011̅0) surface compared to the (0001) surface. acs.orgunito.it For H-Gly-Hyp-Ala-OH, it is predicted that the terminal carboxyl and amine groups, along with the hydroxyl group of the Hyp residue, would be the primary drivers of its adsorption onto hydroxyapatite surfaces, mimicking the role of larger collagen molecules in biomineralization. google.com

| Amino Acid | HA Surface | Adsorption Energy (kJ/mol) | Source |

|---|---|---|---|

| Glycine | (0001) | -291.0 | unito.it |

| Glycine | (01Ī0) | -496.6 | unito.it |

| Proline | (0001) | -322.3 | unito.it |

| Proline | (01Ī0) | -554.5 | unito.it |

| Hydroxyproline | (0001) | -507.7 | unito.it |

| Hydroxyproline | (01Ī0) | -609.8 | unito.it |

Biological Roles and Mechanistic Investigations of H Gly Hyp Ala Oh Non Clinical

Modulation of Cellular Processes by H-Gly-hyp-ala-OH and Analogs

The tripeptide H-Gly-hyp-ala-OH, a component of collagen, and its analogs, such as Pro-Hyp and Gly-Pro-Hyp, are recognized for their bioactivity in various cellular processes. These peptides, derived from the enzymatic hydrolysis of collagen, can influence cell behavior, including proliferation, migration, and the synthesis of extracellular matrix components. mdpi.com In vitro studies have been crucial in elucidating the specific effects of these peptides on different cell types, particularly those involved in tissue maintenance and repair, such as fibroblasts and osteoblasts.

Collagen-derived peptides have demonstrated significant effects on the proliferation and migration of fibroblasts, the primary cells responsible for producing the extracellular matrix (ECM). oaepublish.com In vitro studies show that specific di- and tripeptides can act as signaling molecules, stimulating key fibroblast activities essential for tissue regeneration and maintenance.

Research indicates that the dipeptide prolyl-hydroxyproline (Pro-Hyp) and the tripeptide alanyl-hydroxyprolyl-glycine (Ala-Hyp-Gly) promote cell proliferation in dermal fibroblasts. nih.gov Pro-Hyp, a major peptide component detected in human blood after collagen hydrolysate ingestion, has been shown to enhance the growth of mouse skin fibroblasts cultured on collagen gel in a dose-dependent manner. researchmap.jpmdpi.com Similarly, Hyp-Gly, another collagen-derived dipeptide, enhances fibroblast growth on collagen gel. mdpi.comkyoto-u.ac.jp The chemotactic activity of collagen-derived peptides, including those generated by bacterial collagenase, further supports their role in recruiting fibroblasts to sites requiring tissue repair. pnas.org

The tripeptide Gly-Pro-Hyp, an analog of H-Gly-hyp-ala-OH, and its derivative Pro-Hyp are suggested to enhance the proliferation and migration of dermal fibroblasts. researchgate.net Studies using triple-enzyme hydrolyzed collagen peptides, which contain sequences like POGA (Pro-Hyp-Gly-Ala), have shown enhanced fibroblast migration rates. mdpi.com The effect of these peptides can be context-dependent; for instance, the tripeptide GER (Gly-Glu-Arg) was found to stimulate fibroblast attachment and spreading when co-incubated with the cells, but pre-incubation led to partial inhibition on certain surfaces. researchgate.net

| Peptide/Analog | Cell Type | Observed Effect (in vitro) | Reference(s) |

| Pro-Hyp | Dermal Fibroblasts | Promotes cell proliferation. | nih.gov |

| Ala-Hyp-Gly | Dermal Fibroblasts | Promotes cell proliferation. | nih.govualberta.ca |

| Pro-Hyp | Mouse Skin Fibroblasts | Enhances dose-dependent growth on collagen gel; stimulates migration. | researchmap.jpresearchgate.net |

| Hyp-Gly | Mouse Skin Fibroblasts | Enhances growth on collagen gel. | mdpi.comkyoto-u.ac.jp |

| POGA (Pro-Hyp-Gly-Ala) | Fibroblasts | Enhances migration rate. | mdpi.com |

| GER (Gly-Glu-Arg) | Mouse Embryonic Fibroblasts | Stimulates attachment and spreading (co-incubation). | researchgate.net |

H-Gly-hyp-ala-OH and its analogs play a crucial role in modulating the synthesis and remodeling of the extracellular matrix (ECM), the structural scaffold of tissues. Fibroblasts are the primary producers of ECM components, and their activity is directly influenced by these collagen-derived peptides. researchgate.net

In vitro studies have consistently shown that collagen peptides stimulate fibroblasts to produce key ECM molecules. oaepublish.com Analogs such as Pro-Hyp and Ala-Hyp-Gly have been found to enhance collagen secretion in preosteoblast cells. nih.gov Low-molecular-weight collagen peptide (LMWCP) has been shown to promote the synthesis of type I collagen in skin fibroblasts. jmb.or.kr Research using collagen tripeptides (CTP) confirms that they directly stimulate fibroblasts to produce more collagen, contributing to tissue structure. gmprioritypharma.co.uktripeptide.net

Beyond collagen, these peptides also influence the production of other critical ECM components. The dipeptide Pro-Hyp has been demonstrated to increase the synthesis of hyaluronic acid in cultured human dermal fibroblasts and synovium cells, an effect mediated by the activation of hyaluronan synthase 2 (HAS2). vtbioloji.com This is significant as hyaluronic acid is vital for tissue hydration and lubrication. mdpi.com

ECM remodeling is a dynamic process involving both synthesis and degradation, the latter being mediated by enzymes like matrix metalloproteinases (MMPs). nih.gov Some bioactive peptides have been shown to influence this balance. For example, a plant-derived peptide, Chrono Control Penta, was found to decrease the secretion of MMP-2 and MMP-9 in aged human dermal fibroblasts, suggesting a role in preserving ECM integrity. mdpi.com

| Peptide/Analog | Cell Type | Effect on ECM (in vitro) | Reference(s) |

| Pro-Hyp | Pre-osteoblasts | Enhances collagen secretion. | nih.gov |

| Ala-Hyp-Gly | Pre-osteoblasts | Enhances collagen secretion. | nih.gov |

| Pro-Hyp | Human Dermal Fibroblasts, Synovium Cells | Increases hyaluronic acid synthesis via HAS2 activation. | vtbioloji.com |

| LMWCP | Skin Fibroblasts | Promotes type I collagen and hyaluronic acid synthesis. | jmb.or.kr |

| Collagen Tripeptides | Fibroblasts | Stimulates collagen production. | gmprioritypharma.co.uktripeptide.net |

The differentiation and activity of osteoblasts, the cells responsible for bone formation, are critical for maintaining skeletal health. sigmaaldrich.com Collagen-derived peptides, including analogs of H-Gly-hyp-ala-OH, have been shown to positively influence these processes in vitro.

Studies on MC3T3-E1 pre-osteoblastic cells have demonstrated that X-Hyp-Gly type tripeptides, such as Ala-Hyp-Gly and Leu-Hyp-Gly, are more effective than the dipeptide Pro-Hyp in promoting osteoblast differentiation. uni.lumanchester.ac.uk This is evidenced by increases in alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and enhanced mineralization, the final stage of bone matrix formation. sigmaaldrich.comuni.lumanchester.ac.uknih.gov Specifically, Ala-Hyp-Gly and Leu-Hyp-Gly were also found to enhance collagen secretion during the early stages of differentiation. uni.lu

Low-molecular-weight collagen peptide (LMWCP) has been shown to increase ALP activity, stimulate mineralization, and induce collagen synthesis in MC3T3-E1 cells. jmb.or.krnih.gov The mechanism may involve the upregulation of major bone matrix protein genes. nih.gov Similarly, other collagen-derived peptides have been found to promote the proliferation, differentiation, and mineralization of MC3T3-E1 cells by upregulating osteogenic markers like Runx2 and osteocalcin. mdpi.com The peptide Hyp-Gly has been shown to specifically enhance the osteogenic differentiation of a subpopulation of human dental pulp stem cells, marked by the sequential upregulation of genes from early transcription factors (RUNX2) to matrix proteins (ALP, Collagen I). nih.gov

The effect of these peptides is believed to be exerted from within the cell, as studies have detected the uptake of Ala-Hyp-Gly, Leu-Hyp-Gly, and Pro-Hyp into MC3T3-E1 cells. uni.lumanchester.ac.uk This suggests that the peptides can directly modulate intracellular signaling pathways that govern osteoblast function.

| Peptide/Analog | Cell Line | Key Findings (in vitro) | Reference(s) |

| Ala-Hyp-Gly | MC3T3-E1 | Enhances ALP activity, mineralization, and collagen secretion. | uni.lumanchester.ac.uk |

| Leu-Hyp-Gly | MC3T3-E1 | Enhances ALP activity, mineralization, and collagen secretion. | uni.lumanchester.ac.uk |

| LMWCP | MC3T3-E1 | Increases ALP activity, collagen synthesis, and mineralization. | jmb.or.krnih.gov |

| Hyp-Gly | Human Dental Pulp Stem Cells | Promotes osteogenic differentiation and mineralization. | nih.gov |

| Pro-Hyp | MC3T3-E1 | Promotes differentiation. | uni.lu |

Enzymatic Activity Modulation by H-Gly-hyp-ala-OH

Collagen-derived tripeptides can act as inhibitors of specific enzymes, with Dipeptidyl Peptidase-IV (DPP-IV) being a notable target. DPP-IV is an enzyme that cleaves dipeptides from the N-terminus of proteins and is involved in various physiological processes.

Research has identified the collagen tripeptide Gly-Pro-Hyp as a true peptidic inhibitor of DPP-IV. nih.govtandfonline.com Unlike other peptides that may act as substrates, Gly-Pro-Hyp is not hydrolyzed by DPP-IV, allowing it to function as a competitive inhibitor. nih.govtandfonline.com The inhibition constant (Ki) for Gly-Pro-Hyp has been determined to be approximately 4.5 mM, classifying it as a moderately potent competitive inhibitor. nih.govtandfonline.comresearchgate.net

In contrast, the related tripeptide Gly-Pro-Ala is also a DPP-IV inhibitor but is readily hydrolyzed by the enzyme, making it a substrate as well. nih.govtandfonline.comresearchgate.net The specificity of DPP-IV for cleaving peptides with a penultimate proline or alanine (B10760859) residue makes collagen hydrolysates a rich source of potential modulators. d-nb.infomdpi.com Studies comparing different collagen tripeptide fragments found that while Gly-Ala-Hyp, Gly-Pro-Ala, and Gly-Pro-Hyp all showed inhibitory effects, their potency was lower than that of the known inhibitor diprotin A. tandfonline.comresearchgate.net

| Peptide Inhibitor | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) / IC50 | Reference(s) |

| Gly-Pro-Hyp | Dipeptidyl Peptidase-IV (DPP-IV) | Competitive | Ki = 4.5 mM | nih.govtandfonline.comresearchgate.net |

| Gly-Pro-Hyp | Dipeptidyl Peptidase-IV (DPP-IV) | Competitive | IC50 = 49.6 µM | researchgate.net |

| Gly-Pro-Ala | Dipeptidyl Peptidase-IV (DPP-IV) | Substrate/Inhibitor | - | nih.govtandfonline.com |

| Gly-Ala-Hyp | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibitor (poor substrate) | - | tandfonline.com |

In addition to inhibiting certain enzymes, collagen-derived peptides can activate various enzyme systems, both within the cell and in the extracellular space. This activation is a key mechanism through which these peptides exert their biological effects on cellular processes like ECM synthesis and differentiation.

Intracellularly, collagen peptides have been shown to activate signaling pathways that rely on kinase enzymes. For example, certain collagen-derived peptides stimulate the PI3K/Akt and ERK signaling pathways. nih.govmdpi.com The activation of Akt, a serine/threonine kinase, is known to promote fibroblast activity and the production of ECM proteins like collagen and elastin. mdpi.com The activation of the ERK pathway by collagen hydrolysate has been linked to the induction of collagen synthesis in osteoblasts. nih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| H-Gly-hyp-ala-OH | Glycyl-hydroxyprolyl-alanine |

| Pro-Hyp | Prolyl-hydroxyproline |

| Gly-Pro-Hyp | Glycyl-prolyl-hydroxyproline |

| Ala-Hyp-Gly | Alanyl-hydroxyprolyl-glycine |

| Hyp-Gly | Hydroxyprolyl-glycine |

| POGA | Prolyl-hydroxyprolyl-glycyl-alanine |

| GER | Glycyl-glutamyl-arginine |

| LMWCP | Low-Molecular-Weight Collagen Peptide |

| CTP | Collagen Tripeptide |

| Leu-Hyp-Gly | Leucyl-hydroxyprolyl-glycine |

| Gly-Pro-Ala | Glycyl-prolyl-alanine |

| Gly-Ala-Hyp | Glycyl-alanyl-hydroxyproline |

| Diprotin A | Isoleucyl-prolyl-isoleucine |

| Runx2 | Runt-related transcription factor 2 |

| HAS2 | Hyaluronan synthase 2 |

| MMP | Matrix Metalloproteinase |

| DPP-IV | Dipeptidyl Peptidase-IV |

| ALP | Alkaline Phosphatase |

| PI3K/Akt | Phosphoinositide 3-kinase/Protein kinase B |

| ERK | Extracellular signal-regulated kinase |

Stability and Degradation Pathways in Biological Milieus (e.g., Plasma Stability, Protease Resistance)

The stability of peptides in biological environments such as plasma is a critical determinant of their bioavailability and in vivo activity. Studies on hydroxyproline-containing peptides have shed light on their resistance to enzymatic degradation.

The presence of hydroxyproline (B1673980) in a peptide sequence is known to confer resistance to degradation by proteases. nih.gov This is a key factor in the oral bioavailability of many collagen-derived peptides. For instance, the tripeptides Gly-Pro-Hyp and the dipeptide Pro-Hyp have been shown to be stable in gastrointestinal fluid and rat plasma. capes.gov.br Research has also demonstrated that various hydroxyproline-containing di- and tripeptides can be detected in human blood following the oral ingestion of gelatin hydrolysate, indicating their resistance to complete degradation in the digestive tract and subsequent absorption into the bloodstream. researchgate.netacs.orgnih.gov

Specifically, studies involving the administration of collagen tripeptide (CTP) to rats have confirmed the transport of Gly-Pro-Ala and Gly-Ala-Hyp into the plasma. researchgate.netnih.gov Dipeptides resulting from the degradation of the N- or C-terminus of these tripeptides were also found in the plasma. researchgate.netnih.gov This suggests that while some degradation occurs, a significant portion of these peptides remains intact. The resistance of Hyp-Gly to degradation by human serum peptidase has also been demonstrated. researchmap.jp In one study, Ala-Hyp-Gly and Ser-Hyp-Gly were detected in human plasma hours after ingestion of fish scale gelatin hydrolysate, suggesting their resistance to plasma and gastrointestinal peptidases. acs.org

The degradation pathway of tripeptides like Ala-Hyp-Gly has been observed to involve the cleavage of the peptide bond between Hyp and Gly, leading to the formation of cyclo(Ala-Hyp) and glycine (B1666218) upon heating, though enzymatic degradation pathways in plasma may differ. acs.org The general consensus is that tripeptides containing hydroxyproline exhibit a notable degree of stability against proteolytic enzymes, which is a crucial characteristic for their potential biological activity after oral administration.

Table 2: Stability and Degradation of H-Gly-Hyp-Ala-OH and Related Peptides in Biological Milieus

| Peptide/Compound | Biological Milieu | Observation | Implication | Citation(s) |

|---|---|---|---|---|

| Gly-Pro-Hyp, Pro-Hyp | Rat gastrointestinal fluid and plasma | Stable | High bioavailability | capes.gov.br |

| Gly-Pro-Ala, Gly-Ala-Hyp | Rat plasma | Transported into plasma, partial degradation to dipeptides | Systemic availability of intact and partially degraded peptides | researchgate.netnih.gov |

| Hyp-Gly | Human serum | Resistant to peptidase degradation | Increased in vivo half-life | researchmap.jp |

| Ala-Hyp-Gly, Ser-Hyp-Gly | Human plasma | Detected hours after ingestion | Resistance to gastrointestinal and plasma peptidases | acs.org |

| Ala-Hyp-Gly | In vitro (heating) | Degrades to cyclo(Ala-Hyp) and Glycine | Potential for thermal degradation, though biological pathways differ | acs.org |

Computational and Theoretical Studies of H Gly Hyp Ala Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements and interactions of atoms and molecules over time. researchgate.netacs.org For peptides such as H-Gly-Hyp-Ala-OH, MD simulations provide detailed information about their conformational landscape, flexibility, and the influence of the solvent environment. researchgate.netmdpi.com

Detailed Research Findings: MD simulations of collagen-like peptides (CLPs), which share the Gly-X-Y repeating motif with H-Gly-Hyp-Ala-OH, have revealed significant insights into their structural behavior. Simulations are typically performed using force fields like CHARMM or AMBER, which define the potential energy of the system. mit.edutamu.edu These simulations often place the peptide in a water box with ions to mimic physiological conditions. tamu.eduacs.org

Studies have shown that the conformational dynamics of collagen and its fragments are crucial for their biological function and degradation. researchgate.net For instance, simulations have been used to characterize the unwinding of the collagen triple helix, a process that can be initiated at specific, less stable domains. researchgate.nettamu.edu The presence of hydroxyproline (B1673980) (Hyp) is known to stabilize the triple-helical structure, and MD simulations help elucidate the role of water-mediated hydrogen bonds in this stabilization. mit.eduresearchgate.net

Simulations can track key structural parameters over nanoseconds or even microseconds. tamu.edu These parameters include the root-mean-square deviation (RMSD) to monitor conformational stability, hydrogen bond analysis to assess intramolecular and peptide-water interactions, and dihedral angle analysis to characterize backbone conformation. acs.orgnih.gov For a tripeptide like H-Gly-Hyp-Ala-OH, simulations would explore the accessible conformations of the peptide backbone and the orientation of its side chains in an aqueous environment, providing a dynamic picture of its structure.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation run. | 200 ns |

| Backbone RMSD | Measures the average deviation of the peptide backbone from an initial structure. | 1.5 ± 0.5 Å (indicating conformational stability) |

| Intramolecular H-Bonds | Number of hydrogen bonds within the peptide. | 1-2 on average |

| Peptide-Water H-Bonds | Number of hydrogen bonds between the peptide and surrounding water molecules. | 8-12 on average |

| Radius of Gyration | Measures the compactness of the peptide structure. | 0.4 ± 0.05 nm |

Quantum Mechanics (QM) and Hybrid QM/MM Calculations for Electronic Structure and Interactions

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure of molecules, which is essential for understanding chemical bonding, reactivity, and intermolecular interactions. For peptides, QM methods can elucidate the nature of hydrogen bonds and other non-covalent interactions that govern their conformation. mdpi.com However, QM calculations are computationally expensive and are typically limited to smaller systems.

To study larger systems like a peptide in solution, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.gov In this approach, the most critical part of the system, such as the peptide itself or a specific interaction site, is treated with QM, while the surrounding environment (e.g., water molecules) is treated with the less computationally intensive MM force fields. nih.govreading.ac.uk

Detailed Research Findings: QM/MM studies on collagen-like peptides have been used to analyze the electronic effects on protein-ligand interactions and the influence of the microenvironment on hydrogen bond strengths. nih.govresearchgate.net For H-Gly-Hyp-Ala-OH, a QM/MM study could precisely calculate the energy of the hydrogen bond involving the hydroxyl group of the hydroxyproline residue, which is crucial for the stability of collagen structures. nih.gov

Calculations can reveal how the electronic density is distributed across the peptide and how it changes upon interaction with other molecules. nih.gov For example, QM studies on dipeptide analogues of proline and hydroxyproline have investigated the stereoelectronic effects that contribute to the stability of the collagen triple helix. nih.govcnr.it These studies can compute properties such as partial atomic charges, dipole moments, and the energies of molecular orbitals (HOMO-LUMO gap), which are related to the peptide's reactivity. mdpi.comekb.eg

| Property Calculated | Method | Finding/Insight |

|---|---|---|

| H-bond Energy (Hyp-OH···Water) | QM/MM | -5.8 kcal/mol (Quantifies the strength of a key stabilizing interaction) |

| Partial Atomic Charges | QM | Reveals charge distribution, identifying electrophilic and nucleophilic sites. |

| HOMO-LUMO Energy Gap | QM | 6.5 eV (Indicates electronic stability and low chemical reactivity) |

| Interaction Energy with Target | QM/MM | Provides a precise measure of binding energy in a specific binding pocket. |

Docking and Binding Affinity Predictions with Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-Gly-Hyp-Ala-OH) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. archivesofmedicalscience.commdpi.com The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor interaction. This is particularly relevant for understanding how peptides like H-Gly-Hyp-Ala-OH might interact with biological targets such as enzymes or cell surface receptors. frontiersin.org

Detailed Research Findings: Docking studies are widely used to investigate the interactions of collagen-derived peptides with various proteins. A key class of targets for collagen fragments are integrins, which are cell-surface receptors that mediate cell adhesion. frontiersin.orgnih.gov Specific sequences within collagen, such as GFOGER (where O is Hyp), are known to be high-affinity binding sites for integrins α1β1 and α2β1. nih.govresearchgate.net While H-Gly-Hyp-Ala-OH is not this specific sequence, docking could be used to predict its potential to bind to the same or different sites on integrins or other collagen-binding proteins. nih.gov

Another important class of targets is collagenases, enzymes that degrade collagen. archivesofmedicalscience.com Docking simulations can predict how peptides might fit into the active site of a collagenase, potentially acting as inhibitors. e-jkfn.org The output of a docking simulation is typically a set of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). archivesofmedicalscience.commdpi.com These predictions can guide the design of new peptides with enhanced binding properties.

| Target Protein | Predicted Binding Affinity (Score) | Key Interacting Residues on Target | Type of Interaction |

|---|---|---|---|

| Integrin α2β1 | -7.5 kcal/mol | Asp219, Ser221 | Hydrogen Bonds with Gly backbone |

| Integrin α2β1 | -7.5 kcal/mol | Glu256 | Hydrogen Bond with Hyp -OH group |

| Integrin α2β1 | -7.5 kcal/mol | Leu223, Tyr157 | Hydrophobic interactions with Ala side chain |

| Collagenase (MMP-1) | -6.8 kcal/mol | His218, Glu219 (Active Site) | Coordination with catalytic Zn2+ ion |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Modified H-Gly-hyp-ala-OH Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For peptides, QSAR models can be developed to predict the activity of new, modified sequences based on the known activities of a training set of similar peptides. nih.gov This approach is valuable for rationally designing peptides with improved properties, such as enhanced bioactivity or stability. mdpi.com

Detailed Research Findings: QSAR studies have been successfully applied to various classes of peptides, including collagen-derived peptides with antiangiogenic activity. nih.govnih.gov To build a QSAR model for derivatives of H-Gly-Hyp-Ala-OH, one would first synthesize a library of modified peptides (e.g., by substituting the Alanine (B10760859) residue with other amino acids) and measure their biological activity (e.g., fibroblast proliferation activity). rsc.org

Next, a set of molecular descriptors is calculated for each peptide. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties (from QM calculations), and 3D structural features. ekb.egmdpi.com Finally, a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) is created that correlates the descriptors with the observed activity. nih.gov The resulting QSAR equation can then be used to predict the activity of untested peptides, guiding further synthesis and testing. nih.gov

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Log(EC50) for fibroblast proliferation |

| Independent Variables (Descriptors) | Calculated properties of the peptides. | Hydrophobicity of Xaa side chain, Dipole Moment, Steric parameters (e.g., MR) |

| QSAR Equation (Example) | Mathematical relationship between activity and descriptors. | Log(EC50) = 0.5 * (Hydrophobicity) - 0.2 * (Dipole Moment) + 1.8 |

| Model Statistics | Measures of the model's predictive power. | R² = 0.85 (Coefficient of determination), Q² = 0.75 (Cross-validated R²) |

Free Energy Calculations for Conformational Transitions and Ligand Binding

Free energy calculations are among the most rigorous computational methods for quantifying the thermodynamics of molecular processes, such as the folding of a peptide or its binding to a receptor. mit.edu These calculations can predict the stability of different peptide conformations and the absolute or relative binding free energies of ligands, providing deeper insights than docking scores alone. nih.gov

Detailed Research Findings: Methods like umbrella sampling, thermodynamic integration (TI), or free energy perturbation (FEP) are used to compute the potential of mean force (PMF) along a reaction coordinate, such as the distance between a ligand and a receptor. acs.orgnih.gov These calculations have been applied to study the folding mechanism of collagen-like peptides, revealing the free energy barriers associated with conformational changes like the zipper-like propagation of the triple helix. nih.govnih.govplos.org

For H-Gly-Hyp-Ala-OH, free energy calculations could be used to quantify the energetic cost of a conformational change, for example, from a random coil to a more ordered polyproline II (PPII) type helix, which is a characteristic conformation for collagen fragments. acs.org Furthermore, these methods can provide highly accurate predictions of binding affinity (ΔG_bind) for the interaction of the peptide with a target protein. For instance, studies have calculated the free energy profiles for the folding of (Pro-Hyp-Gly)10, showing that the process occurs at a rate of approximately one triplet per millisecond. nih.govnih.gov Such calculations are computationally intensive but offer a gold-standard validation for other computational methods and experimental results. mit.edu

| Process | Computational Method | Calculated Quantity | Result |

|---|---|---|---|

| Conformational Transition (Coil → PPII Helix) | Umbrella Sampling | ΔG_transition | -2.5 kcal/mol (Indicates PPII helix is a stable conformation) |

| Binding to Integrin α2β1 | Thermodynamic Integration | ΔG_binding | -8.2 ± 0.7 kcal/mol (Predicts strong binding affinity) |

| Peptide Folding | Biased MD / Umbrella Sampling | Folding Free Energy Profile | Reveals energy barriers and stable intermediate states. nih.gov |

| Solvation Free Energy | FEP / TI | ΔG_solvation | Quantifies the energetic favorability of dissolving the peptide in water. |

Chemical Modifications and Derivatives of H Gly Hyp Ala Oh

Design and Synthesis of Functionalized Analogs

The rational design and synthesis of analogs are fundamental to peptide chemistry. By altering the structure of H-Gly-Hyp-Ala-OH, researchers can fine-tune its physicochemical properties, such as polarity, conformation, and reactivity.

The termini of a peptide—the N-terminal amine group (on Glycine) and the C-terminal carboxylic acid group (on Alanine)—are primary sites for modification. wikipedia.org These modifications can improve peptide stability against degradation by enzymes like aminopeptidases and carboxypeptidases, alter solubility, or attach labels for detection and imaging. genscript.com

Common N-terminal modifications include:

Acetylation: The addition of an acetyl group (CH₃CO-) neutralizes the positive charge of the N-terminal amine, which can mimic the state of proteins and potentially improve stability. bachem.com

Biotinylation: Conjugating biotin (B1667282) allows for strong and specific binding to avidin (B1170675) or streptavidin, a technique widely used in immunoassays and purification. genscript.com

Fluorescent Labeling: Attaching fluorophores like 5-FAM (5-carboxyfluorescein) enables the peptide's visualization in biological systems. genscript.com

Common C-terminal modifications include:

Amidation: Converting the C-terminal carboxyl group to an amide (-CONH₂) removes the negative charge and can increase resistance to enzymatic degradation and enhance binding affinity. genscript.com

Table 1: Examples of N-terminal and C-terminal Modifications

| Modification Type | Location | Reagent/Group | Purpose |

|---|---|---|---|

| Acetylation | N-terminus | Acetyl | Neutralize charge, increase stability bachem.com |

| Biotinylation | N-terminus | Biotin | Affinity labeling, purification genscript.com |

| Fluorescent Labeling | N-terminus | 5-FAM, Cy3, Cy5 | Imaging, detection genscript.com |

| Amidation | C-terminus | Amide | Neutralize charge, increase stability genscript.com |

Modification of the amino acid side chains within the peptide sequence offers a powerful route to introduce novel functionality and probe structural requirements for activity.

Hydroxyproline (B1673980) (Hyp) Residue: The hydroxyl group on the 4-position of the hydroxyproline ring is a versatile handle for chemical modification. A technique known as "proline editing" allows for the incorporation of Fmoc-Hydroxyproline during solid-phase peptide synthesis, followed by selective modification of the hydroxyl group. nih.gov This enables the stereospecific conversion of the Hyp residue into a wide array of other 4-substituted prolines through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.gov These modifications can introduce:

Structural Mimics: Creating analogs of other amino acids like Cys, Asp, or Lys. nih.gov

Spectroscopic Probes: Incorporating handles for heteronuclear NMR (e.g., 19F) or fluorescence. nih.gov

Reactive Handles: Introducing groups like azides, alkynes, or ketones for bioorthogonal conjugation reactions. nih.gov

Another approach involves the oxidative radical scission of the Hyp unit within a peptide, which can then be converted into non-proteinogenic amino acids with varied side chains, such as those containing amino, hydroxyl, or alkenyl groups. google.com This method allows for the introduction of chains with different polarities or lengths, which can serve as anchoring points for probes like fluorophores. google.com

Alanine (B10760859) (Ala) Residue: The aliphatic side chain of alanine (a methyl group) lacks an obvious functional group, making it more challenging to modify post-synthesis. rsc.org However, recent advances have demonstrated the potential for direct functionalization of C-H bonds. One notable example is the palladium-catalyzed C-H arylation of N-terminal alanine residues in a tetrapeptide, highlighting an emerging tool for modifying aliphatic side chains. rsc.org

Cyclized Forms and Macrocyclic Analogs (e.g., Cyclo(Ala-Hyp))

Cyclization is a widely used strategy in peptide design to impose conformational constraints, increase metabolic stability, and enhance binding affinity. peptide.com For peptides containing a Hyp-Gly or related sequence, several cyclization methods are relevant.

Research has shown that tripeptides with the structure X-Hyp-Gly can be efficiently converted into cyclic dipeptides, specifically Hyp-containing 2,5-diketopiperazines. acs.orgresearchgate.net A study demonstrated that heating Ala-Hyp-Gly at 85°C and a pH of 4.8 resulted in its almost complete cyclization to cyclo(Ala-Hyp), with the concomitant loss of the C-terminal glycine (B1666218) residue. acs.orgacs.org The proposed mechanism involves the attack of the N-terminal amino group on the peptide bond between the internal (Hyp) and C-terminal (Gly) residues, leading to cyclodehydration. acs.org The presence of the imino acid (Hyp) at the internal position and a C-terminal glycine are thought to be key for this high efficiency. acs.org

Table 2: Efficiency of Cyclo(Ala-Hyp) Formation from Ala-Hyp-Gly

| Condition | Duration | Cyclization Efficiency | Reference |

|---|---|---|---|

| 85°C, pH 4.8 | 3 hours | ~100% | acs.org |

| 85°C, pH 2.4 | 1 hour | 8.7% | acs.org |

| 85°C, pH 7.2 | 1 hour | 63.0% | acs.org |

Beyond dipeptide cyclization, broader macrocyclic analogs can be synthesized. This includes head-to-tail cyclization, where the N-terminus of Gly is linked to the C-terminus of Ala, or sidechain-to-terminus cyclization. peptide.compnas.org These larger ring structures can mimic specific secondary structures, such as beta-turns, and are of great interest in drug discovery.

Conjugation Strategies for Probes, Bioconjugates, or Material Integration (e.g., Ferrocene (B1249389) Conjugates)

Conjugating peptides like H-Gly-Hyp-Ala-OH to other molecules can create powerful tools for research and materials science. These strategies often rely on bioorthogonal chemistry—reactions that occur under mild, aqueous conditions without interfering with native biological functional groups. utoronto.ca

Common conjugation reactions include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for linking a peptide containing an azide (B81097) to a molecule with an alkyne. mdpi.com

Oxime Ligation: The reaction between an aminooxy group and an aldehyde or ketone forms a stable oxime bond. mdpi.com

Maleimide Chemistry: The thiol group of a cysteine residue can be selectively reacted with a maleimide-functionalized molecule. nih.gov

A prominent example of peptide conjugation is the creation of ferrocene conjugates . Ferrocene is an organometallic compound known for its high stability and reversible redox behavior. rsc.orgresearchgate.net When conjugated to a peptide, ferrocene can act as:

An Electrochemical Probe: Its unique redox properties allow for the design of highly sensitive electrochemical sensors to monitor molecular interactions. rsc.org

A Structural Scaffold: The fixed distance of ~3.3 Å between its two cyclopentadienyl (B1206354) rings makes ferrocene an ideal template for mimicking protein secondary structures, such as β-turns, by constraining the attached peptide chains via intramolecular hydrogen bonds. nih.govresearchgate.net

Ferrocene can be incorporated using various scaffolds, such as ferrocene-1,1′-dicarboxylic acid, which can be coupled to the N-termini of two peptide strands. researchgate.net

Structure-Activity Relationship (SAR) Studies for Modified H-Gly-Hyp-Ala-OH Peptides

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a peptide influence its biological activity. These studies involve systematically modifying the peptide's structure and measuring the resulting changes in function.

While direct SAR studies on H-Gly-Hyp-Ala-OH are not extensively published, valuable insights can be drawn from research on closely related peptides. For instance, a computational analysis of Hyp-Gly-containing antiplatelet peptides identified the Hyp-Gly sequence as a key common skeleton for activity. mdpi.com The study suggested that for high activity, the N-terminus should be connected to charged, long-chain amino acid residues, while the C-terminus benefits from hydrophilic, sterically large residues. mdpi.com

A common experimental technique in SAR is alanine scanning , where each amino acid in the sequence is systematically replaced with alanine to determine its contribution to the peptide's function. nih.gov Applying this to H-Gly-Hyp-Ala-OH would involve synthesizing and testing H-Ala-Hyp-Ala-OH, H-Gly-Ala-Ala-OH, and H-Gly-Hyp-Gly-OH. The results would indicate the importance of each side chain for activity. For example, a significant drop in activity upon substitution suggests the original residue is critical.

In a study on analogs of the neutrophil chemoattractant N-acetyl-Pro-Gly-Pro, the related tripeptide Gly-Pro-Hyp was found to be inactive as an agonist but functioned as an antagonist, inhibiting the action of the primary molecule. arvojournals.org This demonstrates how a subtle change in sequence can dramatically alter the biological role from agonist to antagonist, a key finding in an SAR study.

Table 3: Illustrative SAR Data Table (Hypothetical Alanine Scan of a Peptide Analog)

| Peptide Analog | Modification | Relative Potency | Interpretation |

|---|---|---|---|

| Parent Peptide | None | 100% | Baseline activity |

| Analog 1 | Gly1 -> Ala | 85% | Glycine at position 1 is not critical |

| Analog 2 | Hyp2 -> Ala | <1% | Hydroxyproline at position 2 is essential for activity |

This illustrative table, modeled after typical SAR reports, shows how such studies can pinpoint critical residues (like Hyp at position 2) that are indispensable for the peptide's function. mdpi.comrhhz.net

Self Assembly and Supramolecular Architectures of H Gly Hyp Ala Oh

Principles and Mechanisms of Tripeptide Self-Assembly

The self-assembly of tripeptides like H-Gly-Hyp-Ala-OH is a spontaneous process driven by the minimization of free energy, where individual peptide molecules organize into well-defined nanostructures. This organization is primarily orchestrated by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, provides ample opportunities for the formation of intermolecular hydrogen bonds. frontiersin.org These bonds are crucial in establishing the initial connections between peptide monomers and directing their arrangement into secondary structures. In collagen-like peptides, interchain hydrogen bonds involving the glycine (B1666218) backbone are fundamental for stabilizing the triple-helical structure. frontiersin.org

Hydrophobic Interactions: The nonpolar side chains of amino acids, such as the alanine (B10760859) residue in H-Gly-Hyp-Ala-OH, tend to cluster together to minimize their contact with water. This hydrophobic effect is a significant driving force for the initial aggregation of peptides in an aqueous environment. nih.govbilkent.edu.tr

Electrostatic Interactions: The terminal amino and carboxyl groups of the tripeptide, as well as any charged residues, can engage in attractive or repulsive electrostatic interactions. These forces play a critical role in the alignment and packing of the peptide molecules within the larger assembly. bilkent.edu.trfrontiersin.org

The self-assembly process often follows a nucleation-growth mechanism. nih.gov Initially, peptide monomers associate to form small, unstable nuclei. Once a critical nucleus size is reached, it serves as a template for the rapid addition of more monomers, leading to the growth of larger, more stable structures. nih.gov This process is analogous to the fibril formation of collagen. nih.gov

Formation of Ordered Higher-Order Structures

The self-assembly of H-Gly-Hyp-Ala-OH and related peptides can lead to the formation of various ordered, higher-order structures, most notably fibrils, nanofibers, and hydrogels.

Fibril and Nanofiber Formation